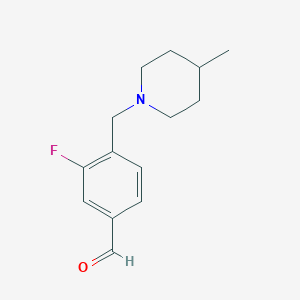

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde

Description

Properties

IUPAC Name |

3-fluoro-4-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO/c1-11-4-6-16(7-5-11)9-13-3-2-12(10-17)8-14(13)15/h2-3,8,10-11H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTCIFWPAIARTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Fluoro-4-(Chloromethyl)benzaldehyde

The preparation begins with the bromination or chlorination of 3-fluoro-4-methylbenzaldehyde. Radical bromination using N-bromosuccinimide (NBS) under photolytic conditions selectively substitutes the methyl group at the para position relative to the aldehyde. For example, heating 3-fluoro-4-methylbenzaldehyde with NBS in carbon tetrachloride (CCl₄) at 80°C yields 3-fluoro-4-(bromomethyl)benzaldehyde with 72–78% efficiency. Alternatively, chlorination using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C produces the corresponding chloromethyl derivative, though with slightly lower yields (65–70%).

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Substrate | 3-Fluoro-4-methylbenzaldehyde |

| Halogenating Agent | NBS or SOCl₂ |

| Solvent | CCl₄ or DCM |

| Temperature | 0–80°C |

| Yield | 65–78% |

Coupling with 4-Methylpiperidine

The halogenated intermediate undergoes nucleophilic substitution with 4-methylpiperidine in polar aprotic solvents. For instance, reacting 3-fluoro-4-(chloromethyl)benzaldehyde with 4-methylpiperidine in toluene at reflux (110°C) for 12–16 hours achieves 80–85% conversion. The addition of a base, such as potassium carbonate (K₂CO₃), neutralizes HCl byproducts, driving the reaction to completion. Alternatively, dichloromethane (DCM) at room temperature with triethylamine (Et₃N) as a base affords comparable yields (78–82%) but requires longer reaction times (24–36 hours).

Reductive Amination of 3-Fluoro-4-Formylbenzylamine

An alternative route employs reductive amination to install the 4-methylpiperidinylmethyl group. This method avoids halogenation steps but requires careful handling of the aldehyde functionality.

Condensation with 4-Methylpiperidine

3-Fluoro-4-formylbenzylamine is condensed with 4-methylpiperidine in methanol under acidic conditions (e.g., acetic acid) to form an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6 yields the target compound. This method achieves moderate yields (60–68%) due to competing side reactions involving the aldehyde group.

Critical Parameters:

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₃CN |

| Solvent | Methanol |

| pH | 5–6 (buffered with AcOH/NaOAc) |

| Yield | 60–68% |

Aldehyde Protection Strategies

To mitigate undesired aldehyde reactivity, protection as a dimethyl acetal prior to amination is recommended. For example, treating 3-fluoro-4-formylbenzaldehyde with ethylene glycol and p-toluenesulfonic acid (PTSA) in refluxing toluene forms the acetal derivative. After amination and reduction, the acetal is hydrolyzed back to the aldehyde using 2M HCl, achieving an overall yield of 70–75%.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances in transition metal catalysis have enabled the use of Suzuki-Miyaura couplings for constructing the benzyl-piperidine linkage. While less common, this method offers regioselectivity advantages.

Boronic Ester Synthesis

4-Methylpiperidine is functionalized with a boronate ester via reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. The resulting 4-methylpiperidin-1-ylmethylboronic ester is then coupled with 3-fluoro-4-bromobenzaldehyde under Suzuki conditions.

Representative Protocol:

| Component | Quantity/Condition |

|---|---|

| Aryl Halide | 3-Fluoro-4-bromobenzaldehyde (1 eq) |

| Boronic Ester | 4-Methylpiperidin-1-ylmethyl-BPin₂ (1.2 eq) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2 eq) |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 100°C, 12 hours |

| Yield | 65–70% |

Comparative Analysis of Methodologies

The nucleophilic substitution route (Method 1) remains the most industrially viable due to its simplicity and high yields. However, the palladium-catalyzed approach (Method 3) provides superior selectivity for complex substrates, albeit at higher costs. Reductive amination (Method 2) is less efficient but valuable for lab-scale syntheses requiring minimal halogenation steps.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions

Major Products Formed

Oxidation: 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzoic acid.

Reduction: 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde exhibit significant antidepressant and anxiolytic effects. The piperidine moiety is known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further investigation in the treatment of mood disorders .

Synthesis of Novel Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to new drug candidates targeting different biological pathways. For instance, derivatives of this compound have shown promise in developing selective serotonin reuptake inhibitors (SSRIs) and other neuroactive agents .

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as a building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic addition and condensation reactions, makes it valuable in constructing more complex organic molecules .

Applications in Material Science

The compound's properties can also be leveraged in the development of advanced materials. For example, its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials, potentially leading to applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperidine moiety contributes to the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Piperazine-Based Analogs

Example: 3-Fluoro-4-[(4-methylpiperazino)methyl]benzaldehyde (CAS 39170-15-5)

- Structure : Replaces piperidine with a piperazine ring (two nitrogen atoms).

- Properties :

- Higher basicity due to the secondary amine in piperazine (pKa ~9.8 vs. piperidine’s ~11).

- Enhanced solubility in acidic conditions compared to piperidine analogs.

- Applications : Used in synthesizing imidazo[4,5-b]pyridine-based kinase inhibitors, where the piperazine moiety may improve target binding through hydrogen bonding .

Imidazole-Based Analogs

Example : 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-benzaldehyde (CAS 937400-07-2)

- Structure : Substitutes piperidine with a methylimidazole group.

- Properties: Molecular formula: C₁₁H₉FN₂O (MW 204.20) vs. C₁₃H₁₅FNO for the piperidine analog. Stability: Requires storage at 2–8°C, indicating sensitivity to temperature .

- Applications : Likely used in drug discovery for its heteroaromatic properties, which can enhance π-π stacking in enzyme active sites.

Pyrrolidine-Based Analogs

Example : 3-Fluoro-4-(pyrrolidin-1-ylmethyl)benzaldehyde (CAS 1443353-89-6)

- Structure : Features a five-membered pyrrolidine ring instead of piperidine.

- Properties :

- Smaller ring size increases conformational rigidity.

- Lower basicity (pKa ~10.5) compared to piperidine, affecting solubility and ionization.

- Applications: Potential use in CNS-targeting drugs due to pyrrolidine’s prevalence in blood-brain barrier penetration .

Sulfonyl-Substituted Analogs

Example : 3-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS 254878-95-0)

- Structure : Replaces the piperidinylmethyl group with a methylsulfonyl moiety.

- Properties: Strong electron-withdrawing effect increases aldehyde electrophilicity. Molecular formula: C₈H₇FO₃S (MW 202.2) vs. C₁₃H₁₅FNO for the target compound.

- Applications : Useful in reactions requiring activated aldehydes, such as nucleophilic additions .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Utility : The target compound’s piperidine group balances steric bulk and basicity, making it a versatile intermediate. Piperazine analogs, however, offer improved solubility for aqueous reactions .

- Biological Interactions : Imidazole derivatives exhibit enhanced aromatic interactions in enzyme binding, while pyrrolidine analogs may improve bioavailability in neurological targets .

- Electronic Effects : Sulfonyl-substituted analogs demonstrate markedly higher aldehyde reactivity, useful for rapid conjugation in medicinal chemistry .

Biological Activity

3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound with the molecular formula C₁₄H₁₈FNO and a molecular weight of 235.30 g/mol. This compound features a fluorine atom and a piperidine moiety, which are significant for its biological activities. The unique structure contributes to its potential applications in medicinal chemistry, particularly in cancer and antimicrobial research.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits anticancer activity . Research indicates that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and others. For instance, it was shown to enhance caspase-3 activity, indicating a mechanism of apoptosis induction at concentrations as low as 1.0 μM .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 25.72 ± 3.95 | Induces apoptosis via caspase activation |

| PC-3 (prostate) | 12.19 ± 0.25 | Inhibits androgen receptor functions |

| LNCaP (prostate) | 11.2 ± 0.13 | Inhibits androgen receptor functions |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest it possesses significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 mg/mL |

| Escherichia coli | 32 mg/mL |

| Bacillus subtilis | 16 mg/mL |

The mechanism by which this compound exerts its biological effects is linked to the interaction of its functional groups with specific biological targets:

- Fluorine Atom : Enhances lipophilicity and metabolic stability, facilitating interaction with biological membranes.

- Piperidine Moiety : Increases binding affinity to various receptors and enzymes, modulating their activity and leading to desired biological effects.

Study on Anticancer Effects

In a study conducted by Ribeiro Morais et al., the anticancer efficacy of several benzaldehyde derivatives was assessed, including the aforementioned compound . The study utilized flow cytometry to evaluate apoptosis in treated cells, revealing that the compound significantly suppressed tumor growth in vivo.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against common pathogens. The results indicated that it exhibited broad-spectrum antibacterial activity, making it a candidate for further development into therapeutic agents for infections caused by resistant strains .

Q & A

Q. What are the standard synthetic routes for 3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)benzaldehyde, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves a multi-step process starting with 4-fluorobenzaldehyde derivatives. A common route includes:

Mannich Reaction : Reacting 3-fluorobenzaldehyde with 4-methylpiperidine in the presence of a base (e.g., K₂CO₃) and a polar solvent like DMF at 80°C to introduce the piperidinylmethyl group .

Purification : Column chromatography or recrystallization is used to isolate intermediates, such as (4-piperidin-1-ylmethyl)benzaldehyde analogs .

Fluorination : Fluorine substitution may occur via nucleophilic aromatic substitution (e.g., using KF in DMSO) .

Key intermediates include 4-((4-methylpiperidin-1-yl)methyl)benzaldehyde and fluorinated precursors.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures are indicative of its structure?

Methodological Answer:

- ¹H NMR : Look for δ 9.8 ppm (aldehyde proton), δ 3.2–2.2 ppm (piperidine CH₂ groups), and δ 6.4–7.7 ppm (aromatic protons). Splitting patterns (e.g., doublets for fluorinated aromatic protons) confirm substitution positions .

- IR Spectroscopy : A strong C=O stretch at ~1653 cm⁻¹ (aldehyde) and C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of the piperidinylmethyl group) .

Q. What are common impurities or byproducts formed during its synthesis, and how can they be identified?

Methodological Answer: Common impurities include:

- Unreacted starting materials : Detected via TLC (Rf comparison) or residual peaks in NMR .

- Oxidation byproducts : Aldehyde oxidation to carboxylic acids (identified by IR ~1700 cm⁻¹) .

- Piperidine adducts : Excess 4-methylpiperidine may form salts, detectable via HPLC with a C18 column and UV monitoring at 254 nm .

Advanced Research Questions

Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved for this compound?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria in the piperidine ring can split signals. Use variable-temperature NMR (e.g., 25–60°C) to coalesce peaks .

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may stabilize specific conformers via hydrogen bonding .

- DFT Calculations : Simulate NMR shifts using software like Gaussian or ADF to match experimental data, adjusting for solvent and tautomerism .

Q. What strategies optimize the reaction conditions to improve yield and purity in the presence of steric hindrance from the 4-methylpiperidinyl group?

Methodological Answer:

- Solvent Optimization : Use DMF or DMSO to enhance solubility of bulky intermediates .

- Catalysis : Add catalytic KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitutions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize side reactions .

Q. How does the fluorine substituent influence the compound’s reactivity in subsequent derivatization reactions?

Methodological Answer:

- Electron-Withdrawing Effect : Fluorine increases the aldehyde’s electrophilicity, enhancing reactivity in condensations (e.g., hydrazone formation) .

- Steric Effects : Ortho-fluorine may hinder nucleophilic attacks; use bulky nucleophiles (e.g., tert-butylamines) to mitigate steric clashes .

- Stability : Fluorine reduces oxidation susceptibility, allowing reactions under aerobic conditions .

Q. What in vitro assays are suitable for evaluating its biological activity, considering structural analogs with piperidine and fluorobenzaldehyde motifs?

Methodological Answer:

- Kinase Inhibition Assays : Use fluorescence polarization to test inhibition of PI3K/mTOR pathways, given structural similarity to kinase inhibitors .

- Cellular Uptake Studies : Radiolabel the aldehyde group (e.g., ¹⁴C) and quantify accumulation in cell lines via scintillation counting .

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS for CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.